Home > Products > Screening Compounds P79129 > cis-(-)-Paroxetine Hydrochloride
cis-(-)-Paroxetine Hydrochloride - 105813-04-5

cis-(-)-Paroxetine Hydrochloride

Catalog Number: EVT-395710
CAS Number: 105813-04-5
Molecular Formula: C19H21ClFNO3
Molecular Weight: 365.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of cis-(-)-Paroxetine Hydrochloride typically involves several steps, focusing on achieving high enantiomeric purity. A common synthetic route begins with 4-fluorobenzaldehyde, which undergoes a series of reactions to construct the piperidine ring and introduce necessary functional groups.

  1. Initial Reaction: The synthesis often starts with the formation of an intermediate compound through a Grignard reaction involving 4-fluorophenylmagnesium halides and arecoline derivatives .
  2. Key Steps: Subsequent steps include:
    • Reduction of intermediates using hydrogenation catalysts to yield the desired piperidine structure.
    • Resolution of racemic mixtures through chiral acid salt formation to isolate the cis form .
  3. Final Conversion: The final step involves reacting the free base form with hydrochloric acid to produce cis-(-)-Paroxetine Hydrochloride, often accompanied by recrystallization to enhance purity .
Molecular Structure Analysis

Cis-(-)-Paroxetine Hydrochloride has a molecular formula of C19_{19}H21_{21}ClFNO3_3 and a molecular weight of approximately 345.83 g/mol. The structure features:

  • A piperidine ring with two chiral centers.
  • A fluorophenyl group that contributes to its pharmacological properties.
  • A methylenedioxyphenyl moiety that enhances its binding affinity to serotonin transporters .

The stereochemistry is crucial as it influences the drug's activity and interaction with biological targets.

Chemical Reactions Analysis

Cis-(-)-Paroxetine Hydrochloride participates in various chemical reactions, primarily during its synthesis and metabolism:

  • Hydrogenation Reactions: These are critical for converting precursors into the piperidine structure.
  • Salt Formation: The interaction with hydrochloric acid to form the hydrochloride salt is essential for enhancing solubility and stability.
  • Metabolic Reactions: In vivo, paroxetine undergoes metabolic transformations primarily via cytochrome P450 enzymes, leading to various metabolites that can influence its pharmacological profile .
Mechanism of Action

Cis-(-)-Paroxetine Hydrochloride functions by selectively inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism involves binding to the serotonin transporter (SERT), preventing serotonin from being reabsorbed into presynaptic neurons. Studies have shown that paroxetine exhibits high binding affinity for SERT compared to other SSRIs, contributing to its therapeutic effects in mood disorders .

Physical and Chemical Properties Analysis

Cis-(-)-Paroxetine Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which aids in formulation for oral administration.
  • Stability: The hydrochloride salt form enhances stability compared to its free base form, making it suitable for pharmaceutical applications .
  • Melting Point: The melting point is generally reported around 180 °C, indicating thermal stability under standard conditions .
Applications

Cis-(-)-Paroxetine Hydrochloride has significant applications in clinical settings:

  • Therapeutic Use: Primarily prescribed for treating depression, anxiety disorders, and obsessive-compulsive disorder.
  • Research Applications: Investigated for its effects on serotonin pathways and potential implications in neuropharmacology studies.
  • Analytical Chemistry: Used as a standard reference in various analytical methods, including high-performance liquid chromatography for purity assessment .
Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Designation

cis-(-)-Paroxetine hydrochloride is formally identified by the IUPAC name (3R,4R)-3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride [3] [7]. This designation explicitly defines the absolute stereochemistry at the C3 and C4 positions of the piperidine ring. The compound is registered under CAS number 105813-04-5 and carries the UNII code WR7U5L8J6B, which distinguishes it from other stereoisomers and salts [5] [7].

Alternative chemical names reflect its stereospecific configuration:

  • rel-(−)-(3R,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride
  • (−)-cis-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride [3] [7]

Table 1: Nomenclature of cis-(-)-Paroxetine Hydrochloride

Nomenclature TypeDesignation
IUPAC Name(3R,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine hydrochloride
CAS Registry Number105813-04-5
UNII IdentifierWR7U5L8J6B
Stereochemical Descriptors(−)-cis, (3R,4R)-configured
Molecular FormulaC₁₉H₂₀FNO₃·HCl (C₁₉H₂₁ClFNO₃)

Stereochemical Configuration: Cis vs. Trans Isomerism

The therapeutic paroxetine used clinically is the (-)-trans-(3S,4R) enantiomer [1] [2]. In contrast, cis-(-)-paroxetine hydrochloride adopts a (3R,4R) configuration, where the 4-fluorophenyl and benzodioxolyloxymethyl substituents reside on the same face of the piperidine ring. This spatial arrangement fundamentally alters its biological interactions compared to the trans isomer [3] [7].

Chiral antidepressants exhibit pronounced stereoselectivity in pharmacodynamics. For paroxetine, the trans configuration optimally inhibits serotonin reuptake, while the cis diastereomer shows significantly reduced affinity for the serotonin transporter (SERT) [2]. The synthesis of paroxetine typically generates cis impurities, necessitating rigorous chiral purification to exclude these pharmacologically inferior forms [1] [3].

Table 2: Stereoisomers of Paroxetine Hydrochloride

IsomerConfigurationCAS NumberBiological Activity
Therapeutic Paroxetine(−)-trans-(3S,4R)61869-08-7Potent serotonin reuptake inhibition
cis-(-)-Paroxetine HCl(3R,4R)105813-04-5Minimal antidepressant activity
cis-(+)-Paroxetine(3S,4S)105813-05-6Not well characterized
trans-(+)-Paroxetine(3R,4S)105813-03-4Negligible activity

Crystallographic Analysis: Polymorphic Forms and Solvatomorphs

The crystalline structure of cis-(-)-paroxetine hydrochloride remains less documented than its trans counterpart. Available data indicate it predominantly exists as an anhydrous crystalline solid [7]. In contrast, therapeutic paroxetine hydrochloride crystallizes as a hemihydrate (water content ≈2.2%), which exhibits superior thermodynamic stability under ambient conditions [1].

While trans-paroxetine hydrochloride hemihydrate demonstrates remarkable solid-state stability (resisting degradation at ≤80°C, 75% relative humidity, and intense light) [1], no equivalent stability studies for the cis isomer are reported. Its primary relevance lies in being a process-related impurity during paroxetine synthesis, requiring control at levels <0.15% per ICH guidelines [1] [3].

Table 3: Solid-State Characteristics of Paroxetine Hydrochloride Isomers

Propertycis-(-)-Paroxetine HCl(-)-trans-Paroxetine HCl (Therapeutic)
Hydration StateAnhydrousHemihydrate
Crystalline FormNot fully characterizedStable polymorph (Form I)
Stability Under StressNo published dataResists thermal/humidity/light degradation
Role in PharmaceuticalsSynthesis impurityActive pharmaceutical ingredient (API)

Spectroscopic Profiling for Structural Elucidation

Nuclear Magnetic Resonance (NMR):The (3R,4R) configuration generates distinct NMR patterns. Key features include:

  • ¹H NMR: Characteristic coupling between H3 and H4 protons (J~3-5 Hz) confirms cis-ring fusion. Aromatic resonances appear as multiplets (δ 6.7–7.3 ppm) for fluorophenyl and benzodioxole rings.
  • ¹³C NMR: Signals at δ ~52.5 ppm (C3), ~48.9 ppm (C4) differentiate cis from trans isomers [1] [7].

Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows:

  • Molecular ion cluster at m/z 330.2 [M+H]⁺ for free base (C₁₉H₂₀FNO₃)
  • Fragment ions at m/z 192.1 (fluorophenylpiperidinium) and 138.0 (protonated sesamol) [1]

Infrared Spectroscopy (IR):Prominent absorptions include:

  • N⁺-H stretch: 2400–3000 cm⁻¹ (broad)
  • C-F stretch: 1220 cm⁻¹
  • Benzodioxole C-O-C: 1040 cm⁻¹ and 940 cm⁻¹
  • Piperidinium C-N⁺: 1635 cm⁻¹ [1]

UV-Vis and Chromatography:

  • UV λₘₐₓ: 240 nm (attributed to π→π* transitions in aromatic systems) [6]
  • HPLC Analysis: Reverse-phase C18 columns resolve cis impurities using mobile phases like acetonitrile-phosphate buffer (pH 3.0). Retention times distinguish (3R,4R)-isomer from (3S,4R)-paroxetine [1] [3].

Table 4: Spectroscopic Signatures of cis-(-)-Paroxetine Hydrochloride

TechniqueKey Spectral AssignmentsStructural Significance
¹H NMRδ 2.5–3.2 ppm (piperidine CH₂), δ 4.2–4.6 ppm (OCH₂), δ 6.7–7.3 ppm (aromatic H)Cis ring junction, substituent connectivity
ESI-MSm/z 330.2 [M+H]⁺ (free base); m/z 192.1, 138.0 fragmentsMolecular mass confirmation, cleavage patterns
IR2400–3000 cm⁻¹ (N⁺-H), 1220 cm⁻¹ (C-F), 1040/940 cm⁻¹ (benzodioxole)Ionic form, functional groups
HPLCtR = 8.2 min (C18 column, acetonitrile:buffer)Purity assessment, differentiation from trans isomer

Properties

CAS Number

105813-04-5

Product Name

cis-(-)-Paroxetine Hydrochloride

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride

Molecular Formula

C19H21ClFNO3

Molecular Weight

365.8 g/mol

InChI

InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1

InChI Key

GELRVIPPMNMYGS-SQQLFYIASA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.